1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (3-methyl-pyridin-2-yl)-amide
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Overview
Description
7-HYDROXY-N-(3-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring fused to a quinoline moiety. This compound is of significant interest in the fields of organic chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-N-(3-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine and quinoline derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and sustainable practices is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-N-(3-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
7-HYDROXY-N-(3-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-HYDROXY-N-(3-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-HYDROXY-N-(3-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE include:
- 9-FLUORO-7-HYDROXY-3-METHYL-5-OXO-N-(3-PYRIDINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N-(1-PHENYLETHYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
Uniqueness
What sets 7-HYDROXY-N-(3-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE apart is its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-hydroxy-N-(3-methylpyridin-2-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-11-5-3-9-20-17(11)21-18(24)14-16(23)13-8-2-6-12-7-4-10-22(15(12)13)19(14)25/h2-3,5-6,8-9,23H,4,7,10H2,1H3,(H,20,21,24) |
InChI Key |
RZGLZYIAEHMDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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